N-(2-Anilino-5-cyanophenyl)-3-iodobenzamide
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Description
N-(2-Anilino-5-cyanophenyl)-3-iodobenzamide is a useful research compound. Its molecular formula is C20H14IN3O and its molecular weight is 439.2 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-Anilino-5-cyanophenyl)-3-iodobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes an aniline moiety, a cyanophenyl group, and an iodobenzamide component. The presence of iodine and other functional groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The iodine atom may enhance binding affinity to specific targets, potentially leading to inhibition or activation of various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific kinases, similar to other compounds in its class that have shown efficacy against targets like VEGFR2 kinase .
- Receptor Modulation: It may interact with cellular receptors, influencing signal transduction pathways critical for cell proliferation and survival.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit tumor growth in xenograft models, suggesting potential for therapeutic applications in oncology .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the aniline and cyanophenyl rings. Variations in these groups can significantly affect the compound's potency and selectivity. For example, modifications that enhance electron-withdrawing properties tend to improve biological activity .
Substituent | Effect on Activity |
---|---|
Electron-withdrawing | Increases potency |
Halogen substitutions | Modulates binding affinity |
Alkyl chain length | Affects solubility and pharmacokinetics |
Case Studies
Several studies have explored the biological effects of related compounds:
- Inhibition of Kinases: A study demonstrated that derivatives of similar structures effectively inhibited VEGFR2 kinase, leading to reduced tumor growth in vivo .
- Cytotoxicity Assessment: In vitro assays showed that some analogs exhibited significant cytotoxicity against human cancer cell lines, correlating with their structural features .
- Pharmacokinetic Studies: Research on related compounds has indicated favorable pharmacokinetic profiles, including good oral bioavailability and acceptable metabolic stability, which are crucial for drug development .
Properties
CAS No. |
919794-85-7 |
---|---|
Molecular Formula |
C20H14IN3O |
Molecular Weight |
439.2 g/mol |
IUPAC Name |
N-(2-anilino-5-cyanophenyl)-3-iodobenzamide |
InChI |
InChI=1S/C20H14IN3O/c21-16-6-4-5-15(12-16)20(25)24-19-11-14(13-22)9-10-18(19)23-17-7-2-1-3-8-17/h1-12,23H,(H,24,25) |
InChI Key |
IOACJAYXLGDQEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)C#N)NC(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.